(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride
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Overview
Description
(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride is an organic compound with the molecular formula C6H12ClNO2. It is a derivative of butenoic acid, featuring an aminoethyl group attached to the second carbon of the butenoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride typically involves the reaction of butenoic acid with an aminoethyl group under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the butenoic acid and the aminoethyl group . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as ethanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The raw materials are carefully selected and processed to minimize impurities, and the reaction conditions are optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated derivative.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated compounds. Substitution reactions can result in a variety of substituted aminoethyl butenoic acid derivatives .
Scientific Research Applications
(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(2-Aminoethyl)but-2-enoic acid
- (E)-4-Amino-2-ethylidenebutyric acid
- 2-Butenoic acid derivatives
Uniqueness
(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride is unique due to its specific structural features, such as the presence of both an aminoethyl group and a butenoic acid backbone.
Properties
IUPAC Name |
(E)-2-(2-aminoethyl)but-2-enoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-5(3-4-7)6(8)9;/h2H,3-4,7H2,1H3,(H,8,9);1H/b5-2+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGMPSQHDFRIGR-DPZBITMOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CCN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\CCN)/C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379403-11-8 |
Source
|
Record name | 2-(2-Aminoethyl)but-2-enoic acid hydrochloride, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379403118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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